molecular formula C20H22N2O2S B3317018 N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide CAS No. 955826-42-3

N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide

Cat. No. B3317018
CAS RN: 955826-42-3
M. Wt: 354.5 g/mol
InChI Key: IAMGQUNGVCEJPP-UHFFFAOYSA-N
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Description

N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide, commonly known as IMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMMA belongs to the class of thiazole-based compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of IMMA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer growth. IMMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, IMMA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
IMMA has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, IMMA has been shown to possess neuroprotective effects, protecting neurons from oxidative stress and apoptosis. Additionally, IMMA has been shown to possess antibacterial and antifungal properties, making it a promising candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

IMMA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for various scientific applications. Additionally, IMMA has been shown to possess a range of biological activities, making it a versatile compound for use in various research areas. However, one limitation of IMMA is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on IMMA. One area of interest is the development of IMMA analogs with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of IMMA and its potential therapeutic applications. Finally, the use of IMMA in combination with other drugs or therapies may enhance its efficacy and broaden its potential applications.

Scientific Research Applications

IMMA has been extensively studied for its potential therapeutic applications. Several studies have demonstrated the anti-inflammatory properties of IMMA, making it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, IMMA has been shown to possess anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-12(2)15-6-7-16-18(11-15)25-20(21-16)22-19(23)10-14-5-8-17(24-4)13(3)9-14/h5-9,11-12H,10H2,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMGQUNGVCEJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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